molecular formula C8H9Cl2NO B13027143 3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one

3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B13027143
M. Wt: 206.07 g/mol
InChI Key: XSSHANYLDWLAFH-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable pyridine derivative.

    Chlorination: Introduction of chlorine atoms at the 3 and 4 positions using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using alkyl halides in the presence of a base.

    Cyclization: Formation of the pyridinone ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced reaction conditions might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the pyridinone ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, ammonia.

Major Products

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinones.

Scientific Research Applications

3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one may have applications in various scientific fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development for its biological activity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloropyridine: Lacks the ethyl and methyl groups.

    1-Ethyl-6-methylpyridin-2(1H)-one: Lacks the chlorine atoms.

    3,4-Dichloro-6-methylpyridin-2(1H)-one: Lacks the ethyl group.

Uniqueness

3,4-Dichloro-1-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific combination of dichloro, ethyl, and methyl substitutions, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

3,4-dichloro-1-ethyl-6-methylpyridin-2-one

InChI

InChI=1S/C8H9Cl2NO/c1-3-11-5(2)4-6(9)7(10)8(11)12/h4H,3H2,1-2H3

InChI Key

XSSHANYLDWLAFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=C(C1=O)Cl)Cl)C

Origin of Product

United States

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